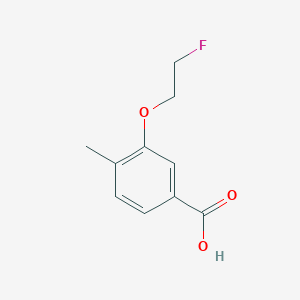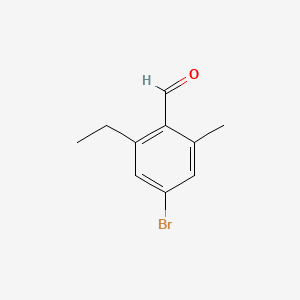
(S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methanesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide typically involves the reaction of (S)-1-(4-hydroxyphenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methanesulfonamide moiety can also interact with other molecular pathways, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
(S)-1-(4-hydroxyphenyl)ethanol: Shares the hydroxyphenyl group but lacks the methanesulfonamide moiety.
Methanesulfonamide: Contains the methanesulfonamide group but lacks the hydroxyphenyl group.
4-Hydroxyacetophenone: Contains a hydroxyphenyl group but with a different functional group attached.
Uniqueness
(S)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamide is unique due to the combination of the hydroxyphenyl group and the methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H13NO3S |
|---|---|
分子量 |
215.27 g/mol |
IUPAC名 |
N-[(1S)-1-(4-hydroxyphenyl)ethyl]methanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-7(10-14(2,12)13)8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3/t7-/m0/s1 |
InChIキー |
GAAHHXCTWONLNS-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)O)NS(=O)(=O)C |
正規SMILES |
CC(C1=CC=C(C=C1)O)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


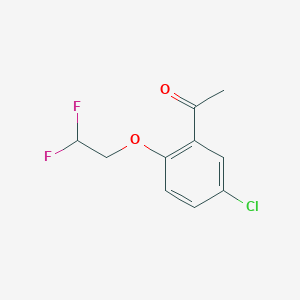
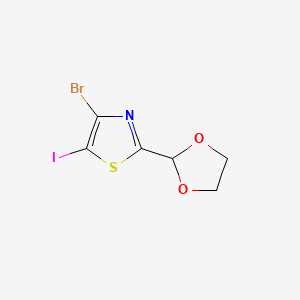
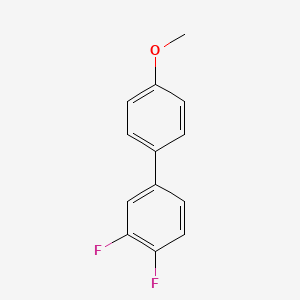
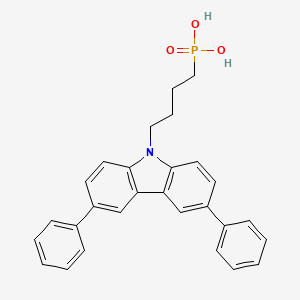
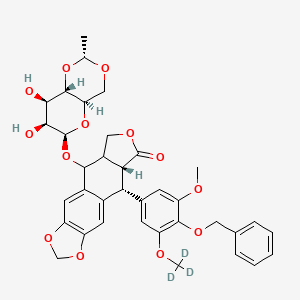
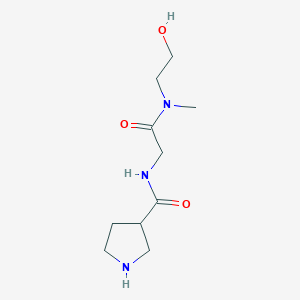
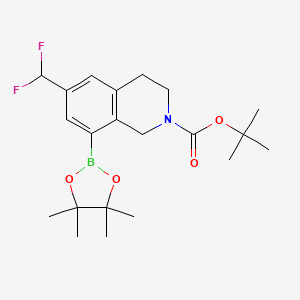
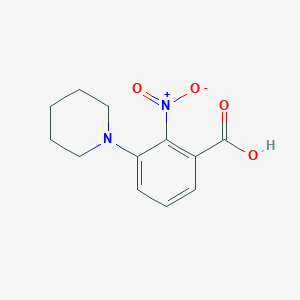
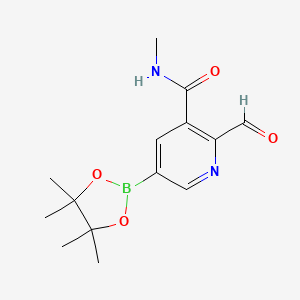

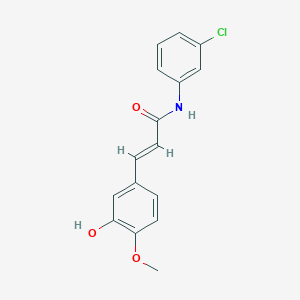
![(4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14766121.png)
